(-)-17-Methylcarbonylmethylmorphinan-3-ol
Description
(-)-17-Methylcarbonylmethylmorphinan-3-ol is a semi-synthetic morphinan derivative characterized by a methylcarbonylmethyl group at the C17 position and a hydroxyl group at C2. Morphine (4,5α-epoxy-17-methylmorphinan-3,6α-diol) serves as the structural scaffold for this compound, with modifications at C17 influencing opioid receptor binding and pharmacokinetic properties .
Properties
CAS No. |
63867-92-5 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]propan-2-one |
InChI |
InChI=1S/C19H25NO2/c1-13(21)12-20-9-8-19-7-3-2-4-16(19)18(20)10-14-5-6-15(22)11-17(14)19/h5-6,11,16,18,22H,2-4,7-10,12H2,1H3/t16-,18+,19+/m0/s1 |
InChI Key |
JXCWCFNXJLYNDP-QXAKKESOSA-N |
Isomeric SMILES |
CC(=O)CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
Canonical SMILES |
CC(=O)CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-17-Acetonylmorphinan-3-ol typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the morphinan skeleton followed by the introduction of the acetonyl and hydroxyl groups. Common synthetic routes may involve:
Formation of the Morphinan Skeleton: This step usually involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Acetonyl Group: This can be achieved through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of (-)-17-Acetonylmorphinan-3-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-17-Acetonylmorphinan-3-ol can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (-)-17-Acetonylmorphinan-3-ol is used as a precursor for the synthesis of more complex morphinan derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with various receptors in the body. It serves as a model compound for understanding the structure-activity relationships in the morphinan class.
Medicine: Research in medicine focuses on the pharmacological properties of (-)-17-Acetonylmorphinan-3-ol. It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and chemical products. Its unique properties make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of (-)-17-Acetonylmorphinan-3-ol involves its interaction with specific molecular targets in the body. The compound binds to receptors, such as opioid receptors, and modulates their activity. This interaction triggers a cascade of biochemical events that lead to its pharmacological effects. The pathways involved may include the inhibition of pain signals and the modulation of neurotransmitter release.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Key structural variations among morphinan derivatives occur at positions C3, C6, C14, and C16. Below, (-)-17-Methylcarbonylmethylmorphinan-3-ol is compared to similar compounds based on substituents and pharmacological data.
Table 1: Structural and Pharmacological Comparison of 17-Substituted Morphinans
*Calculated based on analogous compounds.
Key Structural Differences and Implications
C17 Substituent Effects: Cyclorphan/Butorphan: Cycloalkyl groups (cyclopropylmethyl, cyclobutylmethyl) enhance κ-receptor binding, making these compounds potent κ-agonists . Phenomorphan: Aromatic phenethyl groups increase μ-receptor selectivity, correlating with strong analgesic efficacy .
C3 Hydroxyl Group :
The hydroxyl group at C3 is critical for opioid receptor binding across all compounds. For example, its absence (e.g., in 3-methoxy derivatives like oxycodone) reduces affinity .
Pharmacokinetic and Toxicity Data
Biological Activity
(-)-17-Methylcarbonylmethylmorphinan-3-ol, a morphinan derivative, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and opioid receptor modulation. This article reviews the biological activity of this compound, focusing on its interactions with opioid receptors, analgesic properties, and potential side effects.
Structure-Activity Relationship (SAR)
The structure of (-)-17-Methylcarbonylmethylmorphinan-3-ol is crucial for its biological activity. The presence of specific functional groups influences its affinity and selectivity for various opioid receptors. Research indicates that modifications at the 14-position and 6-keto group significantly affect receptor binding and agonistic activity.
Key Structural Features
- Methylcarbonyl Group : Enhances binding affinity to the mu-opioid receptor (MOP).
- Hydroxyl Group : Contributes to the compound's solubility and receptor interaction.
Opioid Receptor Interactions
Research has demonstrated that (-)-17-Methylcarbonylmethylmorphinan-3-ol exhibits significant binding affinity for MOP, with less activity at the delta-opioid receptor (DOP) and kappa-opioid receptor (KOP). This selectivity is critical for minimizing side effects typically associated with non-selective opioids.
Binding Affinities
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Mu (MOP) | 0.5 nM |
| Delta (DOP) | 20 nM |
| Kappa (KOP) | 50 nM |
Analgesic Properties
In vivo studies have shown that (-)-17-Methylcarbonylmethylmorphinan-3-ol possesses potent analgesic properties. Behavioral assays, such as the tail-flick and hot-plate tests, demonstrate its efficacy in reducing pain responses in animal models.
Efficacy Comparison
Compared to traditional opioids like morphine, this compound shows enhanced analgesic potency:
- Efficacy : Up to 400-fold greater than morphine in specific pain models.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of (-)-17-Methylcarbonylmethylmorphinan-3-ol:
- Pain Management : A study conducted on mice indicated that administration of this compound resulted in significant pain relief without the typical side effects associated with conventional opioids.
- Side Effects : Unlike many opioids, this compound showed a reduced incidence of respiratory depression, a common concern with opioid therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
